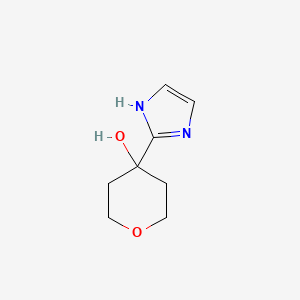![molecular formula C16H12F3N3O B2786779 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide CAS No. 1396748-70-1](/img/structure/B2786779.png)
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. It is a small molecule inhibitor that has been shown to have promising effects on various cellular processes, including inflammation, apoptosis, and cell proliferation. In
Mécanisme D'action
Target of Action
The primary targets of the compound “N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide” are currently unknown. The compound is a derivative of pyrazolo[1,5-a]pyridine , a class of compounds known for their diverse biological activities.
Mode of Action
Pyrazolo[1,5-a]pyridine derivatives have been reported to exhibit antimicrobial activity . They inhibit the growth of antibiotic-resistant Gram-positive bacteria and prevent the development of biofilms . The exact interaction of this compound with its targets, leading to these effects, is yet to be elucidated.
Biochemical Pathways
Pyrazolo[1,5-a]pyridine derivatives are synthesized via a [3 + 2]-cycloaddition of N-aminopyridinium ylides . The resulting compounds can affect various biochemical pathways depending on their specific structures and targets.
Result of Action
Some pyrazolo[1,5-a]pyridine derivatives have been reported to inhibit the growth of antibiotic-resistant gram-positive bacteria and prevent the development of biofilms .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide in lab experiments is its specificity towards specific signaling pathways. This allows for targeted inhibition of specific cellular processes, which can be useful in investigating the role of these processes in disease states. However, one limitation of using this compound is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the use of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide in biomedical research. One potential direction is its use in combination with other inhibitors to target multiple signaling pathways simultaneously. This can potentially enhance its efficacy in the treatment of various diseases. Additionally, further studies are needed to investigate its potential applications in other disease states, such as neurodegenerative diseases. Finally, the development of more specific and less toxic derivatives of this compound can potentially enhance its usefulness in lab experiments and clinical applications.
Méthodes De Synthèse
The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide involves a multi-step process that requires expertise in organic chemistry. The initial step involves the preparation of 3-amino-4-(trifluoromethyl)benzoic acid, which is then reacted with 3-bromo-5-chloropyrazole to form N-(3-bromo-5-chloropyrazol-1-yl)-3-(trifluoromethyl)benzamide. This intermediate is then reacted with sodium hydride and 3-iodopyridine to form the final product, this compound.
Applications De Recherche Scientifique
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide has been extensively studied for its potential applications in biomedical research. It has been shown to have promising effects on various cellular processes, including inflammation, apoptosis, and cell proliferation. It has been used in several studies to investigate the role of specific signaling pathways in disease states such as cancer.
Propriétés
IUPAC Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O/c17-16(18,19)13-6-4-11(5-7-13)15(23)20-9-12-10-21-22-8-2-1-3-14(12)22/h1-8,10H,9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARIZSIZXJEKLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2786699.png)

![1-Azaspiro[4.6]undecane-2,4-dione](/img/structure/B2786701.png)




![N-{2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N,N-dimethylamine](/img/structure/B2786711.png)
![N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2786714.png)

![Ethyl 6-methyl-2-[[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2786716.png)
![N-[2,2,2-trichloro-1-(4-methylbenzenesulfonyl)ethyl]formamide](/img/structure/B2786717.png)
